2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-17-3-7-19(8-4-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-18-5-9-20(33-2)10-6-18/h3-10,16H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWIBRBKSZEEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by recent studies and data.
Structural Overview
The molecular formula of the compound is with a complex structure that includes a triazole moiety and piperazine ring. The presence of these functional groups is crucial for its biological activity.
In Vitro Studies
Recent studies have demonstrated that derivatives of triazolo-pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compound 4g , a derivative closely related to our compound of interest, showed strong cytotoxic effects on 60 cancer cell lines with an IC50 value of against c-Met and against Pim-1 kinases .
- The compound induced cell cycle arrest in the S phase and significantly increased apoptosis in MCF-7 breast cancer cells .
| Compound | Target Kinase | IC50 (μM) | Effect on Cell Cycle | Apoptosis Induction |
|---|---|---|---|---|
| 4g | c-Met | 0.163 | S phase arrest | Increased by 29.61-fold |
| Pim-1 | 0.283 | N/A | N/A |
Mechanistic Insights
The biological activity of these compounds can be attributed to their interaction with critical signaling pathways involved in cancer progression:
- PI3K-Akt-mTOR Pathway : The studies reveal that these compounds modulate the phosphorylation levels of key proteins within this pathway, which is often dysregulated in cancer .
- Caspase Activation : Enhanced caspase-9 activity indicates that apoptosis is mediated through intrinsic pathways .
Case Study 1: Triazolo-Pyrimidine Derivatives
A series of triazolo-pyrimidine derivatives were synthesized and evaluated for their biological activity. Among these, specific analogs demonstrated:
- Significant antiproliferative activity with IC50 values ranging from to across different cell lines including HeLa and A549 .
- Mechanism of Action : Inhibition of tubulin polymerization was identified as a primary mechanism for their antiproliferative effects.
Case Study 2: Pharmacokinetic Properties
Further research into the pharmacokinetic properties of similar compounds indicated favorable absorption and distribution characteristics, making them promising candidates for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties are influenced by substituent variations on the triazolopyrimidine core, piperazine linker, and aryl groups. Below is a systematic comparison:
Table 1: Substituent Variations and Key Properties
Key Findings
Electron-Donating Groups (e.g., OMe, OEt): The 4-methoxy and 4-ethoxy groups () improve solubility and metabolic stability, critical for oral administration. Heterocyclic Additions (e.g., benzoxazole): Derivatives such as VAS2870 () and 9e () show potent enzyme inhibition, likely due to additional π-stacking or covalent binding via sulfur atoms.
Physicochemical Properties :
- Melting Points : Vary widely (e.g., 89–155°C), influenced by crystallinity and substituent bulkiness. For example, morpholine-containing 9e () has a lower melting point than benzo[d]oxazole derivatives.
- Synthetic Yields : Piperazine-linked compounds with flexible linkers (e.g., 9e, 82–89.9% yield) are more efficiently synthesized than rigid analogs (e.g., 9b, 18.5% yield) .
Theoretical Predictions :
- DFT and docking studies () suggest the target compound’s 4-methoxyphenyl group enhances binding to kinase ATP pockets via hydrogen bonding, while the p-tolyl group stabilizes hydrophobic subpockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
